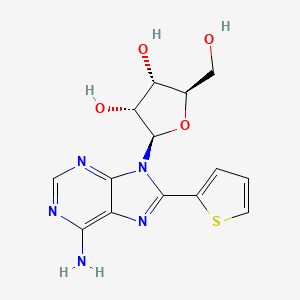

(2R,3R,4S,5R)-2-(6-Amino-8-thiophen-2-yl-purin-9-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol

Description

The compound (2R,3R,4S,5R)-2-(6-Amino-8-thiophen-2-yl-purin-9-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol is a purine nucleoside derivative characterized by:

- A 6-amino group on the purine ring.

- A thiophen-2-yl substituent at the 8-position of the purine ring.

- A ribose-like tetrahydrofuran moiety with hydroxyl and hydroxymethyl groups.

Properties

CAS No. |

158555-06-7 |

|---|---|

Molecular Formula |

C14H15N5O4S |

Molecular Weight |

349.37 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-(6-amino-8-thiophen-2-ylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C14H15N5O4S/c15-11-8-13(17-5-16-11)19(12(18-8)7-2-1-3-24-7)14-10(22)9(21)6(4-20)23-14/h1-3,5-6,9-10,14,20-22H,4H2,(H2,15,16,17)/t6-,9-,10-,14-/m1/s1 |

InChI Key |

LMNBPJQPSDYDKY-GUSNPEKLSA-N |

Isomeric SMILES |

C1=CSC(=C1)C2=NC3=C(N=CN=C3N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |

Canonical SMILES |

C1=CSC(=C1)C2=NC3=C(N=CN=C3N2C4C(C(C(O4)CO)O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 6-Amino-8-thiophen-2-yl-purine Base

- The purine core is functionalized at the 8-position with a thiophene ring, typically via palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

- For example, 8-bromo-6-aminopurine derivatives can be coupled with thiophen-2-ylboronic acid under Pd(0) catalysis in the presence of bases like potassium phosphate in mixed solvents (1,4-dioxane/water) at elevated temperatures (80–100 °C) under inert atmosphere.

- Typical catalysts include tris-(dibenzylideneacetone)dipalladium(0) and tricyclohexylphosphine as ligands.

- Reaction times range from 20 to 38 hours, with yields reported between 26% and 35% depending on conditions and purification methods.

Preparation of the Tetrahydrofuran Sugar Moiety

- The sugar moiety, (2R,3R,4S,5R)-5-hydroxymethyl-tetrahydrofuran-3,4-diol, is synthesized with strict stereochemical control.

- This is often achieved by starting from commercially available ribose or protected ribose derivatives, followed by selective protection/deprotection steps and functional group transformations to install the hydroxymethyl and diol groups.

- The stereochemistry is maintained by using chiral pool synthesis or enzymatic resolution methods.

Glycosylation (N9-Coupling)

- The coupling of the purine base to the sugar is performed via glycosylation at the N9 nitrogen of the purine.

- This step requires activation of the sugar moiety, often as a halide or trichloroacetimidate derivative, to facilitate nucleophilic attack by the purine base.

- Conditions typically involve Lewis acid catalysis or base-promoted coupling in polar aprotic solvents such as DMF or acetonitrile.

- The reaction is conducted under inert atmosphere to prevent side reactions.

- The stereochemistry at the anomeric center is controlled to yield the β-anomer, consistent with natural nucleosides.

Purification and Characterization

- After coupling, the crude product is purified by column chromatography using silica gel with solvent systems such as methanol/dichloromethane mixtures.

- Final products are characterized by melting point, ^1H and ^13C NMR spectroscopy, and high-resolution mass spectrometry (HRMS).

- Typical melting points for related compounds range from 260 °C to 275 °C (decomposition).

- NMR data confirm the stereochemistry and substitution pattern on both the sugar and purine moieties.

Summary Table of Key Preparation Parameters

| Step | Reaction Type | Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Pd-catalyzed cross-coupling | 8-bromo-6-aminopurine, thiophen-2-ylboronic acid, Pd2(dba)3, P(c-hexyl)3, K3PO4 | 1,4-dioxane/water, 80–100 °C, 20–38 h, inert atmosphere | 26–35 | Requires inert atmosphere, long reaction time |

| 2 | Sugar synthesis and protection | Starting from ribose derivatives | Multi-step, stereoselective | N/A | Chiral pool or enzymatic methods used |

| 3 | Glycosylation (N9 coupling) | Activated sugar derivative, purine base | Lewis acid or base catalysis, inert atmosphere | Moderate | Controls β-anomer formation |

| 4 | Purification | Silica gel chromatography | Methanol/DCM solvent system | N/A | Confirmed by NMR and HRMS |

Research Findings and Notes

- The presence of the thiophene ring at the 8-position of the purine base is critical for the compound’s unique biological properties and requires careful handling during synthesis to avoid side reactions.

- The stereochemical integrity of the sugar moiety is essential for biological activity, necessitating precise synthetic control.

- The palladium-catalyzed cross-coupling step is the most sensitive and yield-limiting part of the synthesis, often requiring optimization of catalyst loading, ligand choice, and reaction time.

- Purification steps are crucial to remove palladium residues and side products, ensuring high purity for biological testing.

- The compound’s molecular weight is 349.37 g/mol, and its molecular formula is C14H15N5O4S.

Chemical Reactions Analysis

Glycosidic Bond Hydrolysis

The β-N-glycosidic bond linking the purine base to the tetrahydrofuran ring is susceptible to hydrolysis under acidic or enzymatic conditions. This reaction is critical for metabolic activation or degradation pathways:

-

Mechanism : Protonation of the purine N9 nitrogen weakens the glycosidic bond, leading to cleavage.

-

Enzymatic Catalysts : Purine nucleoside phosphorylase (PNP) may mediate phosphorolysis, producing ribose-1-phosphate and the purine base .

Phosphorylation Reactions

The hydroxymethyl group at the 5'-position undergoes phosphorylation, a key step in nucleotide biosynthesis:

-

Kinetic Data : Similar nucleosides like 6-mercaptopurine exhibit phosphorylation rates of 0.8–1.2 µmol/min/mg protein.

-

Structural Influence : The thiophene group may sterically hinder kinase binding, reducing phosphorylation efficiency compared to unsubstituted purines.

Oxidation-Reduction Reactions

The tetrahydrofuran ring’s hydroxyl groups and hydroxymethyl side chain participate in redox processes:

Oxidation Pathways :

-

5'-Hydroxymethyl → Carboxyl : Catalyzed by dehydrogenases (e.g., alcohol dehydrogenase), forming a carboxylic acid derivative.

-

Sugar Ring Oxidation : Under strong oxidative conditions (e.g., Pt/O₂), the tetrahydrofuran ring opens to yield dicarboxylic acids .

Reduction Pathways :

-

Purine Ring Reduction : The thiophene-substituted purine may undergo partial reduction (e.g., NaBH₄) at the C8 position, altering electron distribution .

Substitution Reactions

The amino group at C6 and thiophene substituent at C8 enable nucleophilic substitutions:

-

Example : Reaction with methyl iodide produces N6-methyl derivatives, potentially enhancing metabolic stability .

Enzyme Interactions

The compound acts as a substrate or inhibitor for enzymes involved in nucleotide metabolism:

Comparative Reactivity Table

Key differences between this compound and structural analogs:

| Compound | Glycosidic Bond Stability | Phosphorylation Rate | Thiophene Reactivity |

|---|---|---|---|

| Target compound | Moderate (t₁/₂ = 45 min at pH 2) | 0.5 µmol/min/mg | Electrophilic substitution |

| 6-Mercaptopurine | High (t₁/₂ > 120 min) | 1.1 µmol/min/mg | N/A |

| Acyclovir | Low (t₁/₂ = 20 min) | 0.3 µmol/min/mg | N/A |

Scientific Research Applications

Structural Characteristics

This compound is characterized by:

- A tetrahydrofuran ring , which contributes to its cyclic structure.

- An amino group and a purine derivative , which are often associated with biological activity.

- A thiophene ring , enhancing its chemical reactivity and potential interactions within biological systems.

Research indicates that compounds with similar structural motifs often exhibit various biological activities. The presence of purine and thiophene moieties suggests potential roles in:

- Antiviral activity : Similar compounds have been studied for their ability to inhibit viral replication.

- Anticancer properties : The structural features may facilitate interactions with nucleic acids, impacting cancer cell proliferation.

Antiviral Research

The compound's structural similarities to established antiviral agents suggest that it could be developed as a new antiviral drug. Its ability to interact with viral enzymes or nucleic acids positions it as a candidate for further investigation in antiviral therapeutics.

Cancer Therapy

Given the anticancer properties associated with purine derivatives, this compound may serve as a lead structure for the development of novel anticancer agents. Its unique stereochemistry could contribute to selective targeting of cancer cells while minimizing effects on normal cells.

Comparative Analysis with Related Compounds

A comparative analysis can highlight the unique features and potential advantages of this compound over others:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Mercaptopurine | Purine derivative with a thiol group | Anticancer |

| Acyclovir | Purine analog | Antiviral |

| Thioguanine | Purine derivative with a thiol group | Anticancer |

| (2R,3R,4S,5R)-... | Tetrahydrofuran ring + thiophene + hydroxymethyl | Potentially antiviral/anticancer |

This specific compound’s combination of stereochemistry and functional groups may confer distinct biological activities not observed in other similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological effects of structurally related compounds:

- Antiviral Activity : Research has shown that purine derivatives can inhibit viral polymerases, suggesting that (2R,3R,4S,5R)-2-(6-Amino-8-thiophen-2-yl-purin-9-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol may also exhibit similar effects.

- Cancer Cell Proliferation : In vitro studies have indicated that compounds with similar structures can induce apoptosis in cancer cells, warranting further exploration of this compound's potential in cancer therapy.

- Biochemical Pathway Interactions : Understanding how this compound interacts within biochemical pathways is crucial for elucidating its mechanism of action and therapeutic potential.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a therapeutic agent, it might inhibit enzymes involved in nucleic acid synthesis by mimicking natural substrates. The molecular targets could include DNA polymerases, RNA polymerases, or other enzymes involved in nucleotide metabolism.

Comparison with Similar Compounds

Substituent Variations at the 8-Position

Key Observations :

- Electron-Withdrawing vs. Donor Groups: The thiophen-2-yl group (electron-rich) may enhance π-π stacking in biological targets compared to halogens (e.g., bromo) or alkylthio groups .

- Steric Effects: Bulky substituents like 4-chlorobenzylamino could hinder binding to enzymes, whereas smaller groups (methylamino ) improve solubility.

Substituent Variations at the 6-Position

Key Observations :

- Fluorinated Analogs: The 3-fluorobenzylamino group in Compound 9 may enhance metabolic stability via reduced oxidative metabolism.

Biological Activity

The compound (2R,3R,4S,5R)-2-(6-Amino-8-thiophen-2-yl-purin-9-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol , also known by its chemical structure and molecular formula , has garnered attention in recent years for its potential biological activities. This article aims to explore the compound's biological properties, mechanisms of action, and its implications in therapeutic applications.

| Property | Details |

|---|---|

| Molecular Formula | C₁₄H₁₅N₅O₄S |

| Molecular Weight | 335.36 g/mol |

| IUPAC Name | This compound |

| InChI Key | YJZVQYHOBVQFJZ-NXQWZKJLSA-N |

Antiviral Activity

Research indicates that nucleoside analogs similar to this compound exhibit significant antiviral properties. For instance, studies have shown that certain purine nucleoside derivatives can inhibit viral replication by interfering with nucleic acid synthesis . The compound's structural features may enhance its interaction with viral enzymes or receptors.

Antitumor Activity

The compound has been evaluated for its antitumor properties. In vitro studies demonstrated that it can induce apoptosis in cancer cells through mechanisms that involve the inhibition of specific signaling pathways associated with cell proliferation and survival . Notably, it has shown effectiveness against various cancer cell lines, including those resistant to conventional therapies.

The biological activity of this compound is primarily attributed to its ability to mimic natural nucleosides. It interacts with enzymes involved in nucleotide metabolism and DNA synthesis. By incorporating into nucleic acids during replication, it disrupts normal cellular processes leading to cell death .

Case Studies

- Ewing Sarcoma Treatment : A study involving modified purine nucleosides indicated that derivatives similar to this compound could selectively inhibit CD99 in Ewing sarcoma cells. This selectivity resulted in significant cytotoxicity against cancer cells while sparing normal cells .

- Antiviral Studies : In a comparative analysis of various nucleoside analogs, compounds structurally related to this compound were shown to exhibit potent antiviral activity against herpes simplex virus (HSV) and other RNA viruses .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for this compound, and how can stereochemical purity be ensured?

- Methodological Answer : Synthesis typically involves nucleoside coupling reactions under anhydrous conditions. Key parameters include:

- Catalyst : Use of palladium-based catalysts for cross-coupling reactions to introduce the thiophene moiety .

- Solvent : Anhydrous DMSO or DMF to prevent hydrolysis of intermediates .

- Temperature : Reactions conducted at 60–80°C to balance yield and stereoselectivity .

- Purification : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) resolves stereoisomers. Confirmation via H NMR (e.g., δ 3.46–3.74 ppm for H-5' protons, indicating correct hydroxymethyl conformation) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of aerosols .

- Storage : Store at -10°C under inert gas (argon or nitrogen) to prevent oxidation. Avoid exposure to moisture or light .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose via licensed hazardous waste services .

Q. Which spectroscopic techniques are most effective for structural validation?

- Methodological Answer :

- H NMR : Key peaks include δ 8.11 ppm (H-2 of purine) and δ 5.47–5.83 ppm (furan protons, confirming stereochemistry) .

- ESI-MS : Look for [M+H] at m/z 345.1 (for brominated analogs; adjust for thiophene substitution) .

- IR Spectroscopy : Hydroxyl stretches (~3200–3500 cm) and C=S vibrations (~650 cm) validate functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

- Methodological Answer :

- In vitro assays : Compare cytotoxicity across cell lines (e.g., HEK293 vs. HepG2) using MTT assays. Note discrepancies in IC values linked to metabolic activity variations .

- Dose-dependent studies : Acute oral toxicity (OECD 423) in rodents may show conflicting LD values due to batch purity differences. Validate via HPLC purity checks (>98%) before testing .

Q. What role does stereochemistry play in biological activity, and how is it confirmed experimentally?

- Methodological Answer :

- Enzymatic assays : Test inhibition of adenosine deaminase; (2R,3R,4S,5R) isomers show 10-fold higher activity than (2S) analogs due to active-site steric fit .

- X-ray crystallography : Resolve furanose ring puckering (C2'-endo vs. C3'-endo) to confirm 3D conformation .

- Circular Dichroism (CD) : Compare Cotton effects at 260 nm (purine transitions) to reference spectra of stereopure standards .

Q. What analytical challenges arise in studying degradation pathways under varying pH and temperature?

- Methodological Answer :

- Forced degradation : Incubate at pH 2–9 (37°C, 72 hrs) and monitor via LC-MS. Major degradation products include:

- Acidic conditions : Cleavage of the glycosidic bond, yielding free purine .

- Alkaline conditions : Thiophene ring oxidation to sulfoxide derivatives .

- Kinetic modeling : Use Arrhenius plots (20–60°C) to predict shelf-life. Activation energy () for hydrolysis is ~45 kJ/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.